2-Ethoxy-4-[(propylamino)methyl]phenol
Description
2-Ethoxy-4-[(propylamino)methyl]phenol is a phenolic derivative characterized by an ethoxy group at the 2-position and a propylamino-methyl substituent at the 4-position of the benzene ring. The compound’s structure implies moderate polarity due to the phenolic hydroxyl group, which may influence solubility in polar solvents, while the ethoxy and alkylamino groups could enhance lipophilicity compared to simpler phenols.
Properties
IUPAC Name |
2-ethoxy-4-(propylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-7-13-9-10-5-6-11(14)12(8-10)15-4-2/h5-6,8,13-14H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADHKDYLNSGGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[(propylamino)methyl]phenol typically involves the reaction of 2-ethoxyphenol with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[(propylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated phenols.
Scientific Research Applications
2-Ethoxy-4-[(propylamino)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Widely used as an intravenous anesthetic in surgical procedures.
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[(propylamino)methyl]phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound induces sedation and anesthesia. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
(a) 2-Ethoxy-6-[(propylamino)methyl]phenol
This compound, listed in , is a positional isomer of the target molecule, with the propylamino-methyl group at the 6-position instead of the 4-position. The positional difference significantly alters steric and electronic properties:
- In contrast, the 6-substituted isomer may exhibit steric hindrance between the ethoxy and propylamino groups .
- Electronic Effects : The para-substitution (4-position) in the target compound could stabilize resonance structures more effectively than the meta-substitution (6-position), affecting reactivity in electrophilic aromatic substitution reactions.
(b) N-(4-Methoxy-phenyl)-propionamide
This compound () shares a methoxy group but replaces the phenolic hydroxyl and propylamino-methyl groups with a propionamide side chain. Key differences include:
- Acidity/Basicity: The phenolic hydroxyl (pKa ~10) is more acidic than the amide proton (pKa ~15–20), while the propylamino group in the target compound introduces weak basicity (pKa ~9–11) absent in the methoxy derivative .
(c) 2-(6-Methoxybenzofuran-3-yl)acetic acid
A benzofuran derivative from , this compound features a fused aromatic system. Unlike the target compound’s phenol core, the benzofuran structure confers rigidity and planar geometry, which may influence binding affinity in biological systems (e.g., enzyme inhibition).
Functional Group Analysis
Key Observations :
- Pesticide vs. Non-Pesticide Use: Unlike ethoxysulfuron (a sulfonylurea herbicide from ), this compound lacks documented pesticidal activity, suggesting divergent biological roles .
- Amino vs. Amide Groups: The propylamino group in the target compound may facilitate nucleophilic reactions (e.g., alkylation), whereas amide-containing analogues like N-(4-Methoxy-phenyl)-propionamide are more stable and suited for drug delivery.
Biological Activity
2-Ethoxy-4-[(propylamino)methyl]phenol is a phenolic compound that has attracted attention due to its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological properties, including anticancer and antimicrobial effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
- Molecular Formula : C12H17NO2
- Molecular Weight : Approximately 219.27 g/mol
- CAS Number : 1240566-54-4
The compound features an ethoxy group and a propylamino group attached to the phenolic ring, which contribute to its chemical reactivity and biological interactions.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes, such as those related to cancer cell proliferation.
- Receptor Interaction : It is believed to interact with specific receptors, thereby modulating signaling pathways that influence cell survival and apoptosis.
- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed, which may lead to apoptosis in cancer cells.
Anticancer Activity
In vitro studies have demonstrated the compound's ability to induce apoptosis in various cancer cell lines. A notable study involving the MCF-7 breast cancer cell line reported:
- Concentration Range : 1-50 µM
- IC50 Value : Approximately 15 µM
- Mechanism : The compound modulates apoptotic pathways by increasing pro-apoptotic protein expression while decreasing anti-apoptotic protein levels.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound, particularly against multidrug-resistant bacteria.
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antibiotics.
Case Study on Anticancer Effects
A comprehensive study investigated the effects of the compound on various cancer cell lines, showing selective induction of apoptosis in malignant cells while sparing normal cells. The study emphasized the therapeutic potential of this compound in oncology.
Case Study on Antibacterial Activity
Another study focused on the antibacterial efficacy of derivatives of phenolic compounds, including this compound. Results indicated its effectiveness as a scaffold for new antibiotic development, particularly against resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
